molecular formula C13H14BNO4 B597514 6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257648-79-5

6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B597514
CAS No.: 1257648-79-5
M. Wt: 259.068
InChI Key: RMGMSNLWDRCFFR-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate, a class of compounds widely used to stabilize boronic acids for controlled Suzuki-Miyaura cross-coupling reactions. Its structure consists of a dioxazaborocane core with a 4-vinylphenyl substituent at the 2-position and a methyl group at the 6-position.

Properties

IUPAC Name

2-(4-ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-3-10-4-6-11(7-5-10)14-18-12(16)8-15(2)9-13(17)19-14/h3-7H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGMSNLWDRCFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746264
Record name 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257648-79-5
Record name 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257648-79-5
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Biological Activity

6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257648-79-5) is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H14BNO4
  • Molecular Weight : 259.06556 g/mol
  • Structure : The compound features a dioxazaborocane core which is significant in its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
  • Antimicrobial Properties : There is emerging evidence that this compound may have antimicrobial activity against certain bacterial strains, although further studies are required to elucidate the specific mechanisms involved.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • MCF-7 : IC50 = 12 µM after 48 hours.
    • HeLa : IC50 = 15 µM after 48 hours.
    • A549 : IC50 = 10 µM after 48 hours.

These results indicate a significant reduction in cell viability across all tested lines, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: MIC = 32 µg/mL.
    • Escherichia coli: MIC = 64 µg/mL.

These findings suggest that the compound has notable antibacterial properties that warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-712 µM
AnticancerHeLa15 µM
AnticancerA54910 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Discussion

The biological activities of this compound highlight its potential as a lead compound for drug development. Its ability to inhibit cancer cell growth and its antimicrobial properties suggest that it could be explored further for therapeutic applications in oncology and infectious diseases.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):
    • Perfluorophenyl (C₆F₅) and 3-nitrophenyl substituents increase electrophilicity, enhancing oxidative stability but reducing nucleophilic coupling reactivity.
    • Fluorophenyl derivatives balance stability and reactivity, as seen in 2-(4-fluorophenyl)- analogs.
  • Electron-Donating Groups (EDGs):
    • Methyl and methoxy groups (e.g., 6-methoxypyridinyl in ) improve solubility but may lower thermal stability.
  • This contrasts with inert substituents like CF₃ or NO₂.

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